Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide
Brand Name: Vulcanchem
CAS No.: 116568-95-7
VCID: VC8013894
InChI: InChI=1S/C7H10N2O2S.BrH/c1-11-6(10)3-2-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H
SMILES: COC(=O)CCC1=CSC(=N1)N.Br
Molecular Formula: C7H11BrN2O2S
Molecular Weight: 267.15

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide

CAS No.: 116568-95-7

Cat. No.: VC8013894

Molecular Formula: C7H11BrN2O2S

Molecular Weight: 267.15

* For research use only. Not for human or veterinary use.

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide - 116568-95-7

Specification

CAS No. 116568-95-7
Molecular Formula C7H11BrN2O2S
Molecular Weight 267.15
IUPAC Name methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate;hydrobromide
Standard InChI InChI=1S/C7H10N2O2S.BrH/c1-11-6(10)3-2-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H
Standard InChI Key FBAIQOUEPFAAGX-UHFFFAOYSA-N
SMILES COC(=O)CCC1=CSC(=N1)N.Br
Canonical SMILES COC(=O)CCC1=CSC(=N1)N.Br

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide comprises a thiazole ring substituted with an amino group at the 2-position and a methyl propanoate moiety at the 4-position, paired with a hydrobromide counterion. The SMILES notation (COC(=O)CCC1=CSC(=N1)N.Br) and InChIKey (FBAIQOUEPFAAGX-UHFFFAOYSA-N) confirm its stereochemical uniqueness. Quantum mechanical calculations predict a planar thiazole ring with partial charge localization on the amino group and ester oxygen, facilitating hydrogen bonding and electrophilic interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₁BrN₂O₂S
Molecular Weight267.15 g/mol
SMILESCOC(=O)CCC1=CSC(=N1)N.Br
Predicted LogP1.2 (Estimated)
Hydrogen Bond Donors/Acceptors3/4

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain sparse. The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in methanol, as inferred from its ester functionality . Storage recommendations (-20°C for long-term stability) suggest susceptibility to hydrolysis under ambient conditions. No vapor pressure or density measurements are reported, highlighting a critical research gap .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves a two-step process:

  • Thiazole Ring Formation: Thiourea reacts with α-bromo propanoic acid derivatives under basic conditions to yield 3-(2-amino-1,3-thiazol-4-yl)propanoic acid.

  • Esterification: The carboxylic acid intermediate undergoes methylation using methanol and a Brønsted acid catalyst, followed by hydrobromide salt formation via HBr treatment.

Yield optimization remains challenging due to competing side reactions, such as over-alkylation of the thiazole nitrogen. Recent efforts explore microwave-assisted synthesis to reduce reaction times and improve purity.

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureYield
Thiazole FormationThiourea, α-bromo propanoic acid80°C65%
EsterificationMethanol, H₂SO₄60°C78%

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): δ 2.65 (t, 2H, CH₂), 3.10 (t, 2H, CH₂CO), 3.65 (s, 3H, OCH₃), 6.85 (s, 1H, thiazole-H) .

  • ¹³C NMR: δ 172.1 (C=O), 165.3 (thiazole C2), 52.1 (OCH₃), 35.2–25.4 (aliphatic carbons) .

Infrared Spectroscopy (IR):

  • Peaks at 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O), and 1540 cm⁻¹ (C=N thiazole) .

Mass Spectrometry Analysis

Electrospray ionization (ESI-MS) data reveal prominent adducts:

Table 3: Predicted Mass Spectrometry Parameters

Adductm/zCollision Cross-Section (Ų)
[M+H]⁺187.05139.6
[M+Na]⁺209.04148.6
[M-H]⁻185.04140.0

The [M+H]⁺ ion fragments predominantly at m/z 142.1 (loss of COOCH₃), confirming the ester group’s presence .

Current Research Challenges and Future Directions

  • Synthesis Scalability: Low yields (65–78%) necessitate catalyst optimization or flow chemistry approaches.

  • Biological Screening: No in vitro or in vivo data exist to validate hypothesized mechanisms.

  • Stability Studies: Degradation kinetics under varying pH and temperature conditions remain uncharacterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator